molecular formula C31H41NO7 B1681517 3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid CAS No. 153633-01-3

3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid

Cat. No.: B1681517
CAS No.: 153633-01-3
M. Wt: 539.7 g/mol
InChI Key: YWYUQSGYKDEAMJ-QFIPXVFZSA-N
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Description

SC-53228 is a specific leukotriene B4 receptor antagonist. Leukotriene B4 is a potent inflammatory mediator involved in various immune responses. SC-53228 has been studied for its potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit leukotriene B4 activity .

Preparation Methods

The synthesis of SC-53228 involves several steps. The Western fragment of SC-53228 is derived from methyl 2,4-dihydroxybenzoate. The allylation of this material under standard conditions (allyl bromide, potassium carbonate, dimethylformamide) affords the 4-allyl ether as the predominant product. This mixture undergoes a thermally induced Claisen rearrangement to access the tetrasubstituted aromatic nucleus. Cyclopropanation of the allyl group is achieved using the Denmark modification of the Simmons Smith reaction. The diol ester is then converted to the monomethyl amide, and the linker is attached under standard conditions. The Eastern fragment is derived from 2’,4’-dihydroxy-3’-propylacetophenone. The synthesis is completed through the coupling of the Eastern and Western fragments in a two-step process involving intermolecular alkylation followed by lithium hydroxide-mediated ester hydrolysis .

Chemical Reactions Analysis

SC-53228 undergoes various chemical reactions, including:

Scientific Research Applications

SC-53228 has been extensively studied for its anti-inflammatory properties. It has shown potential in treating various inflammatory diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease, contact dermatitis, and psoriasis. The compound inhibits leukotriene B4-induced chemotaxis and membrane depolarization of human neutrophils, making it a valuable tool in medical research .

Mechanism of Action

SC-53228 exerts its effects by antagonizing the leukotriene B4 receptor. Leukotriene B4 is a product of arachidonic acid metabolism and is a potent neutrophil activator. By inhibiting the leukotriene B4 receptor, SC-53228 prevents the activation and migration of neutrophils, thereby reducing inflammation. The compound has shown efficacy in various animal models of inflammation .

Comparison with Similar Compounds

SC-53228 is compared with other leukotriene B4 receptor antagonists such as SC-50605, SC-51146, and VML295. These compounds share similar mechanisms of action but differ in their potency and selectivity. SC-53228 is unique due to its high intrinsic potency and selectivity for the leukotriene B4 receptor .

Similar Compounds

  • SC-50605
  • SC-51146
  • VML295

SC-53228 stands out due to its superior efficacy in inhibiting leukotriene B4-induced responses, making it a promising candidate for further research and development in treating inflammatory diseases .

Properties

CAS No.

153633-01-3

Molecular Formula

C31H41NO7

Molecular Weight

539.7 g/mol

IUPAC Name

3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid

InChI

InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34)/t22-/m0/s1

InChI Key

YWYUQSGYKDEAMJ-QFIPXVFZSA-N

Isomeric SMILES

CCCC1=C(C=CC2=C1O[C@@H](CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4

SMILES

CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4

Canonical SMILES

CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4

Appearance

Solid powder

153633-01-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid
SC 51146
SC 53228
SC-51146
SC-53228

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid
Reactant of Route 3
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid
Reactant of Route 4
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid
Reactant of Route 5
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid
Reactant of Route 6
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid

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